Cas no 62037-41-6 (H-Ala-Ala-Phe-AMC)

H-Ala-Ala-Phe-AMC is a fluorogenic peptide substrate commonly used in enzymatic assays, particularly for studying protease activity. The compound consists of the tripeptide sequence Ala-Ala-Phe conjugated to 7-amino-4-methylcoumarin (AMC), a fluorescent leaving group. Upon cleavage by proteases such as chymotrypsin or related enzymes, the release of AMC yields a measurable fluorescence signal, enabling sensitive kinetic analysis. Its specificity for chymotrypsin-like proteases makes it valuable for biochemical research, inhibitor screening, and enzyme characterization. The substrate's stability, high sensitivity, and well-defined cleavage properties ensure reliable performance in both high-throughput and mechanistic studies. It is typically used in buffered aqueous solutions under optimized pH and temperature conditions.
H-Ala-Ala-Phe-AMC structure
H-Ala-Ala-Phe-AMC structure
Product Name:H-Ala-Ala-Phe-AMC
CAS No:62037-41-6
MF:C25H28N4O5
MW:464.513626098633
MDL:MFCD00070149
CID:956044
PubChem ID:4565201
Update Time:2025-06-22

H-Ala-Ala-Phe-AMC Chemical and Physical Properties

Names and Identifiers

    • ala-ala-phe-mca hydrochloride
    • Ala-Ala-Phe-7-amido-4-methylcoumarin
    • Ala-Ala-Phe-MCA
    • H-Ala-Ala-Phe-AMC
    • H-Ala-Ala-Phe-AMC (free base)
    • L-ALANYL-L-ALANYL-L-PHENYLALANINE 7-AMIDO-4-METHYLCOUMARIN
    • 2-[2-(2-aminopropanoylamino)propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide
    • Ala-Ala-Phe-7-amido-4-methylcoumarin protease substrate
    • DB-054046
    • 62037-41-6
    • Ala-Ala-Phe-AMC
    • DTXSID80404325
    • Ala-Ala-Phe-7-amido-4-methylcoumarin, protease substrate
    • AKOS030255641
    • G85264
    • MDL: MFCD00070149
    • Inchi: 1S/C25H28N4O5/c1-14-11-22(30)34-21-13-18(9-10-19(14)21)28-25(33)20(12-17-7-5-4-6-8-17)29-24(32)16(3)27-23(31)15(2)26/h4-11,13,15-16,20H,12,26H2,1-3H3,(H,27,31)(H,28,33)(H,29,32)
    • InChI Key: FVRLYIFIDKXFHU-UHFFFAOYSA-N
    • SMILES: O=C(C(CC1C=CC=CC=1)NC(C(C)NC(C(C)N)=O)=O)NC1C=CC2C(C)=CC(=O)OC=2C=1

Computed Properties

  • Exact Mass: 464.20600
  • Monoisotopic Mass: 464.20597001g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 11
  • Complexity: 807
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 140Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 831.0±65.0 °C at 760 mmHg
  • Flash Point: 456.4±34.3 °C
  • Refractive Index: 1.616
  • PSA: 143.53000
  • LogP: 3.17440
  • Vapor Pressure: 0.0±3.0 mmHg at 25°C

H-Ala-Ala-Phe-AMC Security Information

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H-Ala-Ala-Phe-AMC Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:62037-41-6)H-Ala-Ala-Phe-AMC
Order Number:A1168166
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:10
Price ($):662.0
Email:sales@amadischem.com

Additional information on H-Ala-Ala-Phe-AMC

Professional Introduction to Compound with CAS No. 62037-41-6 and Product Name: H-Ala-Ala-Phe-AMC

Compound with the CAS number 62037-41-6 and the product name H-Ala-Ala-Phe-AMC represents a significant advancement in the field of biochemical research and pharmaceutical development. This compound, a peptide derivative, has garnered considerable attention due to its unique structural properties and potential applications in various scientific domains. The sequence Ala-Ala-Phe is particularly noteworthy, as it forms a critical segment that influences the compound's reactivity and biological interactions.

The chemical structure of H-Ala-Ala-Phe-AMC consists of three amino acids: Alanine (Ala), Alanine (Ala), and Phenylalanine (Phe), linked together in a specific order. The N-terminal of the peptide is protected by an amino methyl coumarin (AMC) group, which serves as a fluorescent label. This modification allows researchers to track the compound's behavior in biological systems with high precision, making it an invaluable tool in drug discovery and biomolecular studies.

Recent research has highlighted the importance of peptide-based compounds in developing targeted therapies. The sequence Ala-Ala-Phe has been studied for its potential role in modulating enzyme activity and protein-protein interactions. For instance, studies have shown that this motif can interact with specific receptors or enzymes, leading to altered cellular responses. Such interactions are crucial for understanding disease mechanisms and designing novel therapeutic agents.

The use of AMC as a fluorescent tag has revolutionized the way researchers study peptide dynamics in vivo. AMC-labeled peptides provide real-time visualization of peptide movement, binding events, and degradation processes. This capability is particularly useful in imaging studies, where tracking the fate of a compound within living tissues can reveal insights into its pharmacokinetics and efficacy. The combination of H-Ala-Ala-Phe-AMC with advanced imaging techniques has opened new avenues for investigating neurological disorders, cancer, and inflammatory conditions.

In the realm of drug development, H-Ala-Ala-Phe-AMC serves as a valuable intermediate in synthesizing more complex molecules. Peptide-based drugs have shown promise in treating a wide range of diseases, including those that are resistant to traditional small-molecule drugs. The structural simplicity of Ala-Ala-Phe allows for easy modifications, enabling researchers to tailor the compound's properties for specific applications. For example, appending additional functional groups can enhance its solubility or improve its binding affinity to target proteins.

Advances in mass spectrometry have further enhanced the utility of peptide-based compounds like H-Ala-Ala-Phe-AMC. High-resolution mass spectrometry allows for precise identification and quantification of peptides in complex mixtures, facilitating the study of post-translational modifications and metabolic pathways. These techniques have been instrumental in unraveling the complexity of biological systems and have led to the discovery of new biomarkers and therapeutic targets.

The role of H-Ala-Ala-Phe-AMC in immunotherapy is another area of active research. Peptides can be designed to elicit specific immune responses, making them ideal candidates for vaccines and immunomodulatory therapies. The sequence Ala-Ala-Phe has been explored for its potential to stimulate T-cell responses or modulate cytokine production. Such applications hold great promise for treating autoimmune diseases and cancer by harnessing the body's own immune system.

Computational modeling has also played a significant role in understanding the behavior of H-Ala-Ala-Phe-AMC at the molecular level. Advanced computational techniques can predict how peptides interact with biological targets, helping researchers design more effective compounds before conducting expensive experimental trials. These simulations have been particularly useful in optimizing peptide sequences for improved stability and bioavailability.

The future prospects for H-Ala-Ala-Phe-AMC are vast, with ongoing research exploring its potential in gene therapy and regenerative medicine. Peptide-based delivery systems offer a non-viral alternative to traditional gene delivery methods, providing a safer and more efficient way to introduce therapeutic genes into target cells. The structural versatility of peptides like Ala-Ala-Phe makes them ideal candidates for developing such innovative therapies.

In conclusion, compound with CAS No. 62037-41-6 and product name: H-Ala-Ala-Phe-AMC represent a cornerstone in modern biochemical research. Its unique properties make it an indispensable tool for studying biological processes at the molecular level and hold immense potential for developing novel therapeutics across various medical fields. As research continues to uncover new applications for this compound, its significance is only set to grow.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:62037-41-6)H-Ala-Ala-Phe-AMC
A1168166
Purity:99%
Quantity:1g
Price ($):662.0
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